molecular formula C15H13BrN2S B2490215 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine CAS No. 325778-80-1

3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine

Cat. No. B2490215
CAS RN: 325778-80-1
M. Wt: 333.25
InChI Key: AVYSDNAYDISKFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-bromo-imidazo[1,2-a]pyridines, including compounds similar to "3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine," often involves copper-mediated aerobic oxidative coupling processes. This method allows for the conversion of pyridines and enamides into 3-bromo-imidazo[1,2-a]pyridines under mild conditions, accommodating a variety of functional groups (Zhou et al., 2016).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography. Recent studies have confirmed the structures of related compounds, providing insights into their molecular geometries and the spatial arrangement of atoms within the molecule (Jabri et al., 2023).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines, including our compound of interest, participate in a range of chemical reactions. These reactions are pivotal for their transformation into various derivatives with potential biological activities. For instance, the bromination of 2-aryl(imidazo[1,2-a]pyridines) leads to the replacement of the hydrogen atom in the 3-position, demonstrating regiospecific reactivity (Godovikova & Gol'dfarb, 1965).

Scientific Research Applications

KOH-mediated Intramolecular Amidation and Sulfenylation

Pandey et al. (2020) describe a KOH-mediated method for synthesizing 3-(arylthio)imidazo[1,2-a]pyridin-2-ols, which involves the reaction of 2-aminopyridinium bromides with aryl thiols. This method produces a range of 3-(arylthio)imidazo[1,2-a]pyridin-2-ols with moderate to excellent yields (56–95%) and demonstrates excellent functional group tolerance. The method's utility is further emphasized by gram-scale reactions and the preparation of 2-aryl-3-(p-tolylthio)imidazo[1,2-a]pyridines from 3-(p-tolylthio)imidazo[1,2-a]pyridin-2-ol (Pandey et al., 2020).

Synthesis from Pyridines and Enamides

Copper-Mediated Aerobic Oxidative Synthesis

Zhou et al. (2016) developed a one-pot method for synthesizing 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, using a copper-mediated aerobic oxidative coupling. This method is characterized by its tolerance to various functional groups and its ability to produce a series of 3-bromo-imidazo[1,2-a]pyridines under mild conditions (Zhou et al., 2016).

Corrosion Inhibition

Corrosion Inhibition for Carbon Steel

Kubba and Al-Joborry (2020) investigated the use of a newly synthesized derivative of imidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel in saline media. Their studies, which included potentiometric polarization measurements and quantum mechanical methods, indicated that the compound follows the Langmuir adsorption isotherm and supports a physical adsorption mechanism. Additionally, SEM and AFM techniques were used to study the surface changes of the carbon steel (Kubba & Al-Joborry, 2020).

Future Directions

The future directions for the research and development of imidazo[1,2-a]pyridines could include exploring their wide range of applications in medicinal chemistry , and further optimizing their synthesis processes .

properties

IUPAC Name

3-bromo-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2S/c1-11-5-7-12(8-6-11)19-10-13-15(16)18-9-3-2-4-14(18)17-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYSDNAYDISKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(N3C=CC=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine

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